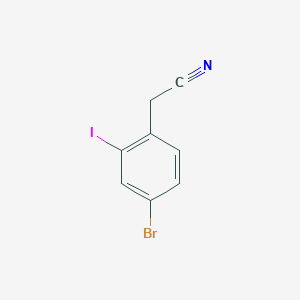
4-Bromo-2-iodophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodophenylacetonitrile is an organic compound characterized by the presence of a bromine atom, an iodine atom, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodophenylacetonitrile can be synthesized through several methods, including:
Halogenation of Phenylacetonitrile: Starting with phenylacetonitrile, the compound undergoes halogenation reactions to introduce bromine and iodine atoms at the appropriate positions on the phenyl ring.
Nucleophilic Substitution Reactions: Using appropriate nucleophiles, substitution reactions can be performed to introduce the bromine and iodine atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of halogenating agents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodophenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at the bromine and iodine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and bromide (NaBr) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different halogen atoms.
Scientific Research Applications
4-Bromo-2-iodophenylacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-iodophenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2-iodophenylacetonitrile is compared with other similar compounds, such as:
4-Bromo-2-chlorophenylacetonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Iodo-4-methylphenylacetonitrile: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness: The presence of both bromine and iodine atoms on the phenyl ring makes this compound unique, as it combines the reactivity of both halogens, leading to diverse chemical properties and applications.
Properties
IUPAC Name |
2-(4-bromo-2-iodophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQYYYYBFHUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
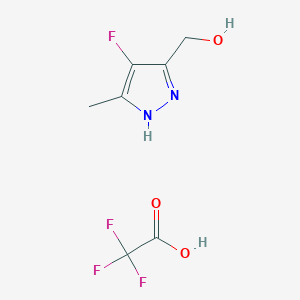

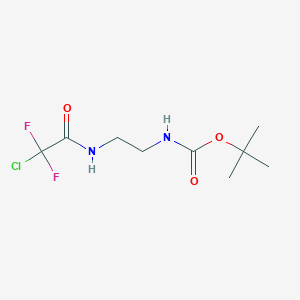


![(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride](/img/structure/B8106954.png)
![2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B8106955.png)

![8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8106963.png)
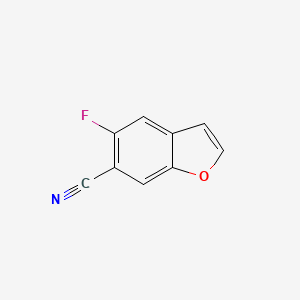
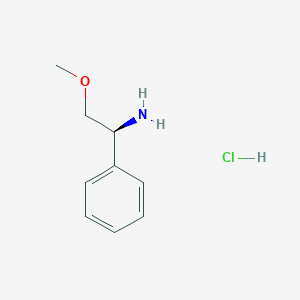
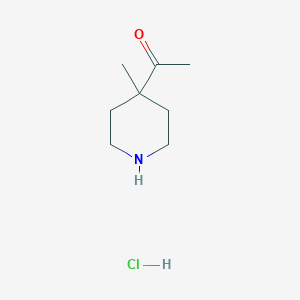
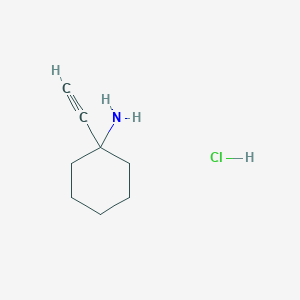
![6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8107011.png)
